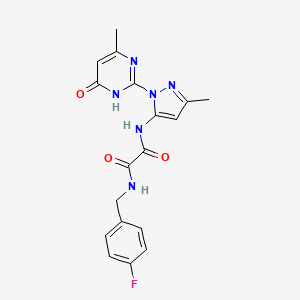

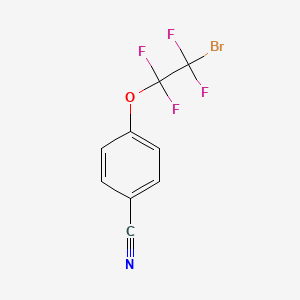

![molecular formula C13H17N3O2S B2942554 1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1206998-65-3](/img/structure/B2942554.png)

1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a benzo[d]thiazole ring, which is a type of heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a benzo[d]thiazole ring, an ethyl group attached to the 4-position of the ring, and a urea group attached to the 1-position of the ring with a 2-methoxyethyl group .Chemical Reactions Analysis

Benzo[d]thiazoles are known to participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, undergo electrophilic substitution, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzo[d]thiazoles are stable compounds. They may exhibit fluorescence, which can be used in chemical sensing .Applications De Recherche Scientifique

Synthesis and Spectroscopic Characterizations

A study focused on the synthesis and characterization of thiazolyl urea derivatives, employing spectroscopic techniques for analysis. These compounds were analyzed for their nonlinear optical (NLO) properties and frontier molecular orbitals (FMOs), indicating their significance in technological applications due to notable NLO character compared to urea molecules. This suggests their potential in materials science and optoelectronic devices (Haroon et al., 2019).

Molecular Structure and Biological Activity

Another study synthesized novel thiazolyl urea derivatives and evaluated their antitumor activities. The structural confirmation through NMR and X-ray diffraction analysis, alongside biological evaluation, shows some derivatives exhibiting promising antitumor properties. This research suggests the potential of thiazolyl urea derivatives in developing new antitumor agents (Ling et al., 2008).

Antimicrobial Activity

Thiazolyl urea derivatives have also been studied for their antimicrobial properties. A study on imino-4-methoxyphenol thiazole derived Schiff bases evaluated their antibacterial and antifungal activities, indicating moderate activity against selected bacterial and fungal species. This highlights the potential use of thiazolyl derivatives in antimicrobial treatment (Vinusha et al., 2015).

Radiolabeling for Imaging Studies

Radiolabeling of thiazolyl urea derivatives, such as AR-A014418, for PET studies has been explored to study brain penetration and selective inhibition properties. Although specific compounds showed poor brain penetration, the methodology underscores the potential of radiolabeled thiazolyl ureas in biomedical imaging and neurodegenerative disease research (Vasdev et al., 2005).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-3-9-5-4-6-10-11(9)15-13(19-10)16-12(17)14-7-8-18-2/h4-6H,3,7-8H2,1-2H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDRYTUGRLDGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2942473.png)

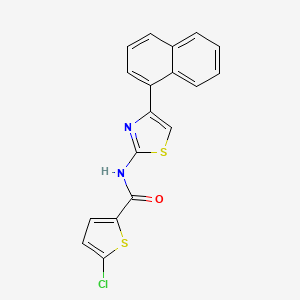

![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2942475.png)

![{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine](/img/structure/B2942479.png)

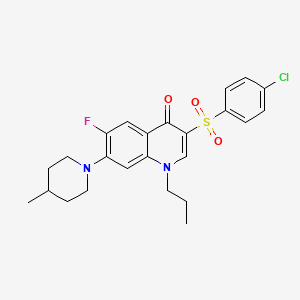

![2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2942482.png)

![N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2942483.png)

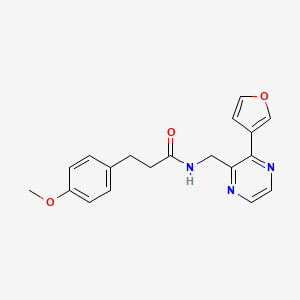

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2942488.png)

![3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2942493.png)